2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)-
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Overview
Description
2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)- is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)- typically involves the reaction of 2-butanone with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like hydrochloric acid or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other protective groups.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)- involves its interaction with various molecular targets. The silyl ether group can protect reactive sites on molecules, allowing for selective reactions to occur. This protection is crucial in multi-step synthesis processes where specific functional groups need to be preserved .
Comparison with Similar Compounds
Similar Compounds
- 2-Butanone, 1-chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3R)-
- 2-Buten-1-amine, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2Z)-
- Benzene, [[[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethenyl
Uniqueness
2-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-, (3S)- is unique due to its specific stereochemistry and the presence of the silyl ether group. This combination allows for selective reactions and protection of functional groups, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
308240-90-6 |
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Molecular Formula |
C11H24O2Si |
Molecular Weight |
216.39 g/mol |
IUPAC Name |
(3S)-4-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-one |
InChI |
InChI=1S/C11H24O2Si/c1-9(10(2)12)8-13-14(6,7)11(3,4)5/h9H,8H2,1-7H3/t9-/m0/s1 |
InChI Key |
WKUMUSZIWCTOJR-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](CO[Si](C)(C)C(C)(C)C)C(=O)C |
Canonical SMILES |
CC(CO[Si](C)(C)C(C)(C)C)C(=O)C |
Origin of Product |
United States |
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